molecular formula C13H18FN3O3S B6647609 N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide

N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide

Cat. No.: B6647609
M. Wt: 315.37 g/mol
InChI Key: AAEBWIQRNRYGKF-UHFFFAOYSA-N
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Description

N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a fluoropyridine moiety, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: m-CPBA in dichloromethane.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : It is explored as a potential lead compound for developing new drugs, particularly for its interactions with specific biological targets.

  • Biological Studies: : Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

  • Industrial Applications: : Its derivatives may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety is known to enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The methanesulfonamide group may contribute to the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(3-chloropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
  • N-[[1-(3-bromopyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
  • N-[[1-(3-methylpyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide

Uniqueness

N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and metabolic stability compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O3S/c1-21(19,20)16-8-10-4-2-3-7-17(10)13(18)11-5-6-15-9-12(11)14/h5-6,9-10,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEBWIQRNRYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCCN1C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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